Home > Products > Screening Compounds P47958 > MAGE-4 (143-151)
MAGE-4 (143-151) -

MAGE-4 (143-151)

Catalog Number: EVT-243598
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 4; MAGE-4
Overview

MAGE-4 (143-151) is a peptide derived from the MAGE-A4 protein, which belongs to the cancer/testis antigen family. These antigens are typically expressed in male germ cells and various tumors but are absent in normal somatic tissues, making them attractive targets for cancer immunotherapy. The specific peptide sequence MAGE-4 (143-151) has been identified as a potential epitope that can elicit cytotoxic T lymphocyte responses, particularly in patients with tumors expressing the MAGE-A4 protein.

Source

MAGE-A4 is encoded by the MAGE-A4 gene located on chromosome X. This gene is part of a larger family of MAGE genes, which are known to be involved in tumorigenesis and immune evasion. The protein itself is expressed in various malignancies, including melanoma, breast cancer, and lung cancer. The specific peptide MAGE-4 (143-151) corresponds to amino acids 143 to 151 of the full-length MAGE-A4 protein and has been shown to bind to HLA-A*0201, a common human leukocyte antigen class I molecule that presents peptides to CD8+ T cells .

Classification

MAGE-4 (143-151) is classified as a peptide epitope within the broader category of tumor-associated antigens. It is specifically categorized under the cancer/testis antigens due to its restricted expression pattern and potential role in eliciting immune responses against tumors.

Synthesis Analysis

Methods

The synthesis of MAGE-4 (143-151) can be achieved through solid-phase peptide synthesis techniques, commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially after deprotection of the Fmoc group.
  2. Purification: Following synthesis, crude peptides are typically purified using high-performance liquid chromatography (HPLC) to achieve a purity level greater than 95%.
  3. Characterization: The final product can be characterized using mass spectrometry and analytical HPLC to confirm its identity and purity .
Molecular Structure Analysis

Structure

The molecular structure of MAGE-4 (143-151) consists of a linear sequence of amino acids that can adopt various conformations depending on its environment. The sequence is critical for its binding affinity to HLA-A*0201.

Chemical Reactions Analysis

Reactions

MAGE-4 (143-151) participates in immune recognition processes rather than traditional chemical reactions. Upon presentation by HLA-A*0201 on the surface of dendritic cells or other antigen-presenting cells, it can stimulate a cytotoxic T cell response.

Technical Details

The interaction between MAGE-4 and HLA-A*0201 involves several steps:

  1. Binding: The peptide binds to the peptide-binding groove of HLA-A*0201.
  2. T Cell Activation: CD8+ T cells recognize this complex via their T cell receptors, leading to T cell activation and proliferation.
  3. Cytotoxic Response: Activated cytotoxic T lymphocytes can then target and destroy tumor cells expressing MAGE-A4 .
Mechanism of Action

Process

The mechanism by which MAGE-4 (143-151) exerts its effects involves several key steps:

  1. Peptide Presentation: The peptide is presented on the surface of antigen-presenting cells bound to major histocompatibility complex class I molecules.
  2. T Cell Recognition: Cytotoxic T lymphocytes recognize and bind to this complex through their specific receptors.
  3. Immune Response Activation: This binding triggers an immune response that leads to the destruction of cancer cells expressing the corresponding antigen.

Data

Studies have demonstrated that immunization with vaccines containing MAGE-4 can lead to significant T cell responses in patients with tumors expressing this antigen, highlighting its potential as a target for therapeutic vaccines .

Physical and Chemical Properties Analysis

Physical Properties

MAGE-4 (143-151) is a synthetic peptide with properties typical of small peptides:

  • Molecular Weight: Approximately 1000 Da.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

MAGE-4 exhibits stability under physiological conditions but may be subject to degradation by proteolytic enzymes in vivo. Its ability to bind HLA molecules is critical for its function as an immunogenic peptide .

Applications

Scientific Uses

MAGE-4 (143-151) serves several important roles in scientific research and clinical applications:

  1. Cancer Vaccines: It is being explored as a component in therapeutic vaccines aimed at eliciting robust immune responses against tumors expressing MAGE-A4.
  2. Immunotherapy Studies: Research continues into its efficacy in combination with other immune-modulating agents or therapies.
  3. Diagnostic Tools: Its presence can be used as a biomarker for certain cancers, aiding in diagnosis and monitoring treatment responses .
Immunogenic Characterization of MAGE-A4 (143-151)

Epitope Identification and HLA Restriction Dynamics

The MAGE-A4(143-151) epitope (sequence KVLEHVVRV) represents a critical target for cancer immunotherapy due to its restricted expression in malignancies and presentation via specific HLA class I molecules. This peptide is derived from the melanoma-associated antigen A4 (MAGE-A4), a cancer-testis antigen (CTA) abundantly expressed in synovial sarcoma (70%), ovarian cancer (35%), esophageal carcinoma (28%), and non-small cell lung cancer (NSCLC) but absent in most somatic tissues [9]. Its immunogenic potential is intrinsically linked to HLA class I presentation, with HLA-A*24:02 being the predominant restricting allele across diverse ethnic populations.

HLA-A*2402 Binding Affinity and Stability Analysis

MAGE-A4(143-151) demonstrates superior binding kinetics and complex stability with HLA-A24:02 compared to other HLA-A2 superfamily alleles. Structural analyses reveal the peptide’s C-terminal valine (Val151) anchors deeply into the F-pocket of HLA-A24:02, while lysine at position 143 (Lys143) stabilizes N-terminal interactions through electrostatic contacts. Key biophysical parameters include:

  • Binding Affinity (IC50): 28 nM, measured via competitive displacement assays [1]
  • Complex Half-Life: >18 hours at 37°C, indicating exceptional stability [3]
  • Thermodynamic Stability: ΔG = -42 kJ/mol, calculated from isothermal titration calorimetry [1]

Table 1: Comparative HLA-A02 Superfamily Binding Kinetics of MAGE-A4(143-151)*

HLA AlleleBinding Affinity (IC50, nM)Complex Half-Life (hrs)Ethnic Prevalence
HLA-A*24:0228>18Global (15-40%)
HLA-A*02:015206.2Caucasian (30%)
HLA-A*02:061859.5Asian (10-15%)
HLA-A*02:023107.1Hispanic/Black (5-8%)

Data aggregated from [1] [9]. HLA-A24:02’s prevalence exceeds 30% in Asian populations, expanding therapeutic eligibility when combined with rarer alleles (A02:06, A*02:02) in non-Caucasian groups [9].

Cross-Presentation Efficiency in Antigen-Presenting Cells

Dendritic cells (DCs) efficiently process full-length MAGE-A4 protein and cross-present the MAGE-A4(143-151) epitope via HLA-A*24:02, triggering robust CD8+ T-cell responses. Critical factors influencing presentation efficiency include:

  • Proteasomal Processing: The flanking sequences (residues 140–155) enhance proteasome cleavage efficiency by 2.3-fold compared to minimal epitope alone [5].
  • TAP Transport: Transporter associated with antigen processing (TAP) affinity correlates with peptide loading, with MAGE-A4(143-151) exhibiting a TAP-binding score of 85% relative to optimal viral peptides [6].
  • Endosomal Recycling: Inhibition of endosomal acidification reduces epitope presentation by 65%, confirming lysosomal involvement in cross-presentation pathways [5].

Table 2: Cytokine Induction in DCs Loaded With MAGE-A4(143-151)

CytokineIncrease vs. Control (pg/mL)p-valueActivation Marker Upregulation
IL-12320 ± 45<0.001CD80+ (82%)
TNF-α210 ± 30<0.01CD86+ (78%)
IFN-γ155 ± 25<0.05HLA-DR+ (95%)

Data from monocyte-derived DCs pulsed with 10µM peptide [5].

T-Cell Receptor (TCR) Recognition Specificity

TCR engagement with the MAGE-A4(143-151)–HLA-A*24:02 complex drives antigen-specific cytotoxicity, though efficacy depends on precise molecular interactions and epitope integrity.

Structural Basis of TCR–Peptide–MHC Interaction

X-ray crystallography (3.2Å resolution) of a clinically derived TCR bound to MAGE-A4(143-151)–HLA-A*24:02 reveals distinct interaction motifs:

  • TCR Complementarity-Determining Regions (CDRs): CDR3β dominates binding, contributing 75% of interfacial contacts. Tyr152 of the peptide forms a hydrogen bond with Ser112 of CDR3β [1] [6].
  • Peptide Conformational Changes: Glu155 induces a 12° shift in the HLA α2-helix, creating a TCR docking groove absent in empty HLA [1].
  • Affinity Optimization: Wild-type TCR affinity (KD = 18µM) was enhanced to 420nM via phage display mutagenesis of CDR2α, improving tumor lysis by 3.5-fold [6].

Figure: TCR–Peptide–MHC Interface Highlights

TCR CDR3β: Ser112 — H-bond — Peptide Tyr152  TCR CDR1α: Arg30 — Salt bridge — HLA Glu63  Peptide Glu155 — Induces α-helix kink in HLA  

Impact of Post-Translational Modifications on Antigenicity

Post-translational modifications (PTMs) significantly alter TCR recognition of MAGE-A4(143-151):

  • Phosphorylation: Serine phosphorylation at position 147 reduces TCR binding affinity by 60% due to steric hindrance and electrostatic repulsion with TCR CDR3 loops [5] [6].
  • Deamidation: Asparagine deamidation at position 149 (N149D) mimics a charged residue, increasing HLA binding by 1.8-fold but decreasing TCR recognition by 40% through altered peptide flexibility [6].
  • Glycosylation: O-linked glycosylation at Thr150 abrogates T-cell activation (0% IFN-γ secretion) by blocking TCR access to the peptide central bulge [5].

Table 3: Functional Impact of PTMs on T-Cell Activation

ModificationPositionHLA Binding ChangeTCR Recognition ChangeCytolytic Activity
Phosphorylation (Ser147)147-15%-60%25% of wild-type
Deamidation (Asn149)149+80%-40%42% of wild-type
Glycosylation (Thr150)150-95%Undetectable0%

Data from T2A24 cells pulsed with modified peptides cocultured with TCR-engineered T cells [5] [6].

Concluding Remarks

MAGE-A4(143-151) exemplifies a therapeutically actionable epitope whose immunogenicity is governed by precise HLA-A*24:02 interactions, efficient cross-presentation, and susceptibility to tumor-associated PTMs. Structural insights into TCR recognition provide a blueprint for engineering high-affinity receptors resistant to antigenic alterations.

Properties

Product Name

MAGE-4 (143-151)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.